Formamide-d2

Description

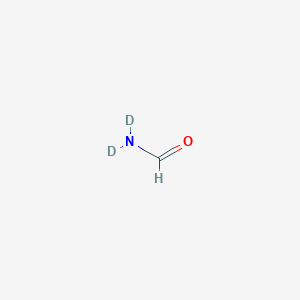

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dideuterioformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Formamide-d2 physical properties for researchers

Formamide-d2: A Technical Guide for Researchers

An In-depth Examination of the Physical Properties and Experimental Methodologies for Formamide-N,N-d2

This compound, specifically Formamide-N,N-d2, is the deuterated isotopologue of formamide where the two hydrogen atoms on the amide nitrogen are substituted with deuterium. This modification makes it a valuable solvent in various research applications, particularly in NMR (Nuclear Magnetic Resonance) spectroscopy, where the absence of protons on the nitrogen minimizes solvent interference. It is also used as a denaturant for DNA and RNA, where its ability to lower the melting temperature of nucleic acid duplexes is critical.[1][2] This guide provides a detailed overview of its core physical properties, the experimental protocols used to determine them, and a logical workflow for its application in a research setting.

Core Physical and Chemical Properties

The introduction of deuterium increases the molecular weight of formamide and can subtly influence its physical properties such as density and boiling point. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Unit | Notes |

| Chemical Formula | CHD₂NO[1] | - | Specifically Formamide-N,N-d2 |

| Molecular Weight | 47.05[1] | g/mol | Calculated |

| CAS Number | 35645-04-6[1][3] | - | For Formamide-N,N-d2 |

| Appearance | Colorless liquid[4][5][6] | - | Often described as oily or viscous[5][6] |

| Melting Point | ~2-3 | °C | Similar to non-deuterated formamide[5][7] |

| Boiling Point | ~210 | °C | Similar to non-deuterated formamide[5][6][7][8] |

| Density | ~1.14 | g/mL | Slightly higher than non-deuterated formamide |

| Refractive Index (n20/D) | ~1.447[5][9] | - | Similar to non-deuterated formamide |

| Isotopic Purity | ≥99 | atom % D[3] | Commercially available standard |

| Chemical Purity | ≥98 | %[3] | Commercially available standard |

Note: The values for melting point, boiling point, density, and refractive index are based on the properties of standard formamide (CAS 75-12-7)[4][5][7], as specific experimental values for the deuterated version are not widely published. Deuteration typically causes minor increases in these values.

Experimental Protocols for Property Determination

The characterization of this compound relies on standard analytical chemistry techniques. Below are detailed methodologies for determining its key physical properties.

Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, cooling bath (e.g., dry ice/acetone).

-

Procedure:

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube. The sample is then frozen by immersing the bottom of the tube in a cooling bath.

-

Apparatus Setup: The frozen capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure substance, this range should be narrow.

-

Determination of Boiling Point (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, calibrated thermometer, heating mantle, boiling chips.

-

Procedure:

-

Setup: A small volume of this compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The flask is connected to a condenser and a receiving flask.

-

Thermometer Placement: A thermometer is positioned so that its bulb is just below the side arm of the distillation flask, ensuring it measures the temperature of the vapor that is distilling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

-

Measurement: The temperature is recorded when it stabilizes, which indicates the boiling point. This is the temperature at which a constant reflux of condensate is observed on the thermometer bulb.

-

Determination of Density (Pycnometer Method)

-

Objective: To accurately measure the mass per unit volume of this compound.

-

Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance, thermostat/water bath.

-

Procedure:

-

Calibration: The empty pycnometer is weighed precisely. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20°C) and weighed again to determine its exact volume.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound. It is brought to the same specific temperature in a water bath.

-

Weighing: The pycnometer filled with this compound is weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

-

Determination of Refractive Index (Abbe Refractometer)

-

Objective: To measure the extent to which light is bent when passing through this compound.

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper, lint-free tissue.

-

Procedure:

-

Calibration: The refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer. The prisms are then closed and locked.

-

Temperature Control: The prisms are brought to a constant temperature (typically 20°C) using the connected water bath.

-

Measurement: The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

-

Visualized Workflow: Application in Research

This compound is a crucial solvent for preparing samples for NMR spectroscopy, a primary technique for determining molecular structure. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for NMR sample preparation and analysis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. You are being redirected... [bio-world.com]

- 3. Formamide-N,N-d2 | CDN-D-0939-1G | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 4. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formamide | 75-12-7 [chemicalbook.com]

- 6. FORMAMIDE - Ataman Kimya [atamanchemicals.com]

- 7. Formamide | CAS 75-12-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. acs.org [acs.org]

- 9. Formamide deionized (Reag. USP, ACS) for analysis, molecular biology [itwreagents.com]

A Technical Guide to Deuterated Formamide: Isotopic Purity Specifications and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity specifications of deuterated formamide, a critical reagent in various scientific and pharmaceutical applications. The guide details the analytical methodologies used to determine isotopic purity, offering insights into the experimental protocols and data interpretation.

Introduction to Deuterated Formamide

Deuterated formamide, in which one or more hydrogen atoms are replaced by deuterium, is an essential tool in numerous research and development fields. Its applications range from its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to its role as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) for pharmacokinetic and metabolic studies.[1][2][3] The utility of deuterated formamide is intrinsically linked to its isotopic purity, which dictates the accuracy and reliability of experimental results.

Isotopic Purity Specifications

The isotopic purity of deuterated formamide is a measure of the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Commercially available deuterated formamide, particularly N,N-Dimethylformamide-d7, typically boasts a high isotopic enrichment.

| Product Specification | Isotopic Purity (atom % D) | Chemical Purity (%) | Source |

| N,N-Dimethylformamide-d7 | 99.5 | ≥99.5 | Cambridge Isotope Laboratories[4] |

| N,N-Dimethylformamide-d7 | 99.5 | Not specified | Fisher Scientific[5] |

| Deuterated Formamide (DCONH2) | 99.3 | Not specified | MSD Isotopes (as used in research)[6] |

Table 1: Summary of Commercially Available Deuterated Formamide Specifications. This table presents the typical isotopic and chemical purity of deuterated formamide from various suppliers.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity is crucial for validating the quality of deuterated formamide. The two primary analytical techniques employed for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the concentration and purity of a substance.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] For assessing isotopic purity, both proton (¹H) and deuterium (²H) NMR can be utilized.

Experimental Protocol: ¹H qNMR for Isotopic Purity of Deuterated Formamide

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated formamide sample.

-

Dissolve the sample in a suitable, non-deuterated solvent.

-

Add a known amount of an internal standard with a certified purity. The internal standard should have a simple ¹H NMR spectrum that does not overlap with any residual proton signals from the deuterated formamide.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.

-

Optimize other acquisition parameters, such as the number of scans, to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Integrate the signals corresponding to the residual protons in the deuterated formamide and the signals of the internal standard.

-

Calculate the isotopic purity by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of both the analyte and the standard.[8][9]

-

Logical Workflow for qNMR Purity Determination

Caption: Workflow for determining isotopic purity using quantitative NMR (qNMR).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is another highly sensitive and accurate method for determining the isotopic purity of deuterated compounds.[10][11] This technique distinguishes between the different isotopologues of a molecule based on their precise mass-to-charge ratios.

Experimental Protocol: HRMS for Isotopic Purity of Deuterated Formamide

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated formamide in a suitable solvent compatible with the chosen ionization source (e.g., electrospray ionization - ESI).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the high-resolution mass spectrum in the appropriate mass range to observe the molecular ions of the different isotopologues of formamide.

-

-

Data Analysis:

Experimental Workflow for HRMS Isotopic Purity Analysis

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterated DMF - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. ð,ð-Dimethylformamide-dâ (D, 99.5%) DMF +0.05% v/v TMS - Cambridge Isotope Laboratories, DLM-25TB-10X0.6 [isotope.com]

- 5. Deuterated Solvents - Dimethylformamide [fishersci.co.uk]

- 6. High-resolution infrared spectroscopy of formamide and deuterated formamide in a molecular beam [opg.optica.org]

- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Formamide-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Formamide-d2 (DCONH₂), a deuterated isotopologue of formamide. This document details two primary synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in the preparation of this important labeled compound. This compound is a valuable solvent and reagent in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and as a building block in the synthesis of deuterated pharmaceutical compounds.

Physical and Chemical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, with slight differences arising from the isotopic substitution.

| Property | Value (for HCONH₂) | Notes on this compound (DCONH₂) |

| Molecular Formula | CH₃NO | CH₂DNO or CD₂HNO or CD₃NO |

| Molecular Weight | 45.04 g/mol | Approx. 47.05 g/mol (for DCONH₂) |

| Appearance | Colorless, oily liquid | Identical |

| Odor | Faint ammonia-like | Identical |

| Boiling Point | 210 °C (decomposes)[1] | Expected to be very similar. |

| Melting Point | 2.55 °C | Expected to be very similar. |

| Density | 1.133 g/cm³ at 20 °C | Slightly higher due to the increased mass of deuterium. |

| Solubility | Miscible with water and many organic solvents. | Miscible with water, D₂O, and many organic solvents. |

Synthesis of this compound

Two primary methodologies for the synthesis of this compound are presented: synthesis from a deuterated precursor (Formic acid-d) and direct hydrogen-deuterium (H/D) exchange on formamide.

Methodology 1: Synthesis from Formic Acid-d

This method involves the preparation of formic acid-d (DCOOH) followed by its amidation to yield this compound. This approach offers a high degree of deuterium incorporation at the formyl position.

2.1.1. Synthesis of Formic Acid-d

A common route to formic acid-d is through the pyrolysis of oxalic acid-d₂, which is prepared by H/D exchange with deuterium oxide (D₂O).

Experimental Protocol: Preparation of Formic acid-d

-

Preparation of Oxalic Acid-d₂: 10 g of anhydrous oxalic acid is recrystallized three times from 9 ml of deuterium oxide (D₂O). After each recrystallization, the crystals are purified by sublimation at approximately 1 mm Hg.

-

Pyrolysis: The resulting oxalic acid-d₂ is pyrolyzed by sublimation at ~1 mm Hg through a 10-inch column packed with glass wool and heated to 220 °C.

-

Collection: The formic acid-d formed is collected in a cold trap. This process typically yields around 2.2 g of formic acid-d from 8.8 g of oxalic acid-d₂ (a yield of approximately 98%).[2]

-

Purification: The collected formic acid-d can be further purified by fractional distillation under reduced pressure.

2.1.2. Amidation of Formic Acid-d

The deuterated formic acid is then reacted with ammonia to produce ammonium formate-d, which is subsequently dehydrated to this compound.

Experimental Protocol: Amidation to this compound

-

Formation of Ammonium Formate-d: Dry ammonia gas is bubbled through a cooled solution of formic acid-d. The reaction is exothermic and should be performed in an ice bath to control the temperature.

-

Dehydration: The resulting ammonium formate-d is heated to approximately 180 °C. Water (as D₂O and H₂O) will distill off, and the remaining liquid will be crude this compound.

-

Purification: The crude this compound is then purified by fractional distillation under vacuum.

Quantitative Data for Methodology 1

| Step | Starting Materials | Product | Yield | Deuterium Incorporation |

| Formic Acid-d Synthesis | Oxalic acid, D₂O | Formic acid-d | ~98% | >98% at the formyl position |

| Amidation | Formic acid-d, Ammonia | This compound | High | >98% at the formyl position |

Note: The yield for the amidation step is generally high but can vary depending on the reaction scale and setup.

Workflow for Synthesis of this compound from Formic Acid-d

Methodology 2: Direct Hydrogen-Deuterium (H/D) Exchange

This method involves the direct exchange of the protons on the formamide molecule with deuterium from a deuterium source, typically D₂O, often under catalytic conditions. This can lead to deuteration at both the formyl and amide positions.

Experimental Protocol: H/D Exchange on Formamide

-

Reaction Setup: In a sealed reaction vessel, formamide is dissolved in a large excess of deuterium oxide (D₂O).

-

Catalysis (Optional): To facilitate the exchange, a catalyst can be added. This can be an acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄) or a base catalyst (e.g., sodium deuteroxide, NaOD). The choice of catalyst will influence the rate and extent of deuteration.

-

Reaction Conditions: The mixture is heated with stirring for a prolonged period. The temperature and reaction time will depend on the desired level of deuteration and the catalyst used. For example, heating at 100-150 °C for 24-48 hours can be effective.

-

Workup: After cooling, the excess D₂O can be removed by distillation under reduced pressure.

-

Purification: The resulting deuterated formamide is purified by fractional distillation under vacuum.

Quantitative Data for Methodology 2

| Catalyst | Temperature | Reaction Time | Deuterium Incorporation |

| None (autocatalysis) | 150-180 °C | 48-72 h | Moderate |

| Acid (e.g., D₂SO₄) | 100-120 °C | 24-48 h | High |

| Base (e.g., NaOD) | 80-100 °C | 12-24 h | High |

Note: The degree of deuterium incorporation is highly dependent on the reaction conditions and the molar excess of D₂O.

Logical Flow of H/D Exchange

Purification of this compound

Regardless of the synthetic route, purification of the crude this compound is crucial to remove impurities such as water (H₂O and D₂O), residual starting materials, and decomposition products.

Experimental Protocol: Purification

-

Drying with Molecular Sieves: The crude this compound is treated with activated 3Å molecular sieves to remove water. The mixture is allowed to stand for several hours with occasional swirling.

-

Deionization with Ion-Exchange Resins: To remove ionic impurities, the dried this compound is passed through a mixed-bed ion-exchange resin.

-

Fractional Distillation: The final purification step is a fractional distillation under reduced pressure. This is essential to separate the this compound from any remaining non-volatile impurities and decomposition products. The boiling point of formamide is high, and it can decompose at atmospheric pressure, making vacuum distillation necessary.

Purification Workflow

Characterization

The purity and isotopic enrichment of the synthesized this compound can be determined using standard analytical techniques:

-

NMR Spectroscopy (¹H and ²H): ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the proton signals. ²H NMR will show a signal corresponding to the incorporated deuterium.

-

Mass Spectrometry (MS): MS can confirm the molecular weight of the deuterated product and provide an accurate measure of the isotopic distribution.

-

Infrared (IR) Spectroscopy: The C-D and N-D stretching frequencies will appear at lower wavenumbers compared to the C-H and N-H stretches in the non-deuterated formamide, providing evidence of deuteration.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any of the described procedures.

References

A Comprehensive Technical Guide to the Safe Handling of Formamide-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of the safety precautions and handling procedures for Formamide-d2. Given that the primary hazards of a deuterated compound are determined by the inherent toxicity of the parent molecule, this document draws upon the extensive safety data available for Formamide (CAS 75-12-7). The isotopic substitution of hydrogen with deuterium does not significantly alter the chemical reactivity or the toxicological profile in the context of handling and personal protection.

Hazard Identification and Classification

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling in a laboratory setting.

GHS Hazard Statements:

-

H351: Suspected of causing cancer.[1]

-

H360FD: May damage fertility. May damage the unborn child.[1]

-

H373: May cause damage to organs (specifically the blood and cardiovascular system) through prolonged or repeated exposure if swallowed.[1]

Primary Routes of Exposure:

-

Inhalation: Vapors can be inhaled, potentially causing irritation to the respiratory tract and systemic effects.

-

Skin Contact: Can be absorbed through the skin, which may lead to systemic toxicity. It is also a moderate skin irritant.[2]

-

Eye Contact: Can cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

Quantitative Toxicity Data

The following tables summarize the available acute toxicity data for Formamide. This data is essential for risk assessment in the laboratory.

Table 1: Acute Toxicity Data for Formamide

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 5325 - 5577 mg/kg | [3] |

| Oral LD50 | Mouse | 3150 mg/kg | [3][4] |

| Dermal LD50 | Rabbit | 17,000 mg/kg | [3] |

| Inhalation LC50 | Rat | >21 mg/L (4 hours) | [5][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is critical for safe storage and handling. The properties are expected to be very similar to non-deuterated formamide.

Table 2: Physical and Chemical Properties of Formamide

| Property | Value | Reference |

| Appearance | Colorless, viscous liquid | [7] |

| Odor | Faint ammonia-like | [7][8] |

| Boiling Point | 210 °C (decomposes) | [4][8] |

| Melting Point | 2-3 °C | |

| Flash Point | 175 °C | |

| Vapor Pressure | 0.08 mbar @ 20 °C | |

| Vapor Density | 1.56 (heavier than air) | [7][8] |

| Specific Gravity | 1.133 | |

| Solubility | Miscible with water | [9] |

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following is a generalized protocol for handling this substance in a laboratory setting.

4.1. Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

4.2. Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Lab Coat: A buttoned, full-length lab coat must be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

4.3. Handling and Storage

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

-

Hygroscopic: this compound is hygroscopic and will absorb moisture from the air. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[4]

-

Container Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

4.4. Spill and Emergency Procedures

-

Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact the appropriate emergency response team.

-

First Aid - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

First Aid - Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

First Aid - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. actylislab.com [actylislab.com]

- 4. mrcgene.com [mrcgene.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FORMAMIDE | Occupational Safety and Health Administration [osha.gov]

- 9. Formamide - Wikipedia [en.wikipedia.org]

Solubility of Organic Compounds in Formamide-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of organic compounds in deuterated formamide (Formamide-d2), a polar, hygroscopic solvent. While quantitative solubility data for a wide range of specific organic compounds in this compound is not extensively available in published literature, this guide leverages available data for non-deuterated formamide as a close proxy, discusses experimental protocols for determining solubility, and presents logical workflows for solvent selection in a research and development context.

Core Concepts in Solubility

The solubility of an organic compound in a given solvent is governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Formamide is a highly polar solvent due to the presence of the amide functional group, which can participate in hydrogen bonding. Its deuterated counterpart, this compound, shares these properties.

It is generally accepted that the solubilities of compounds in deuterated and non-deuterated solvents are very similar, with only minor differences expected. Therefore, the solubility data and qualitative descriptions for formamide can be considered a reliable guide for this compound.

Qualitative Solubility of Compound Classes in Formamide

Based on available data for non-deuterated formamide, the following table summarizes the general solubility of various classes of organic and inorganic compounds.

| Compound Class | Solubility in Formamide | Reference |

| Polymers | ||

| Tannins | Soluble | |

| Starch | Soluble | |

| Lignin | Soluble | |

| Polyvinyl alcohol | Soluble | |

| Cellulose acetate | Soluble | |

| Nylon | Soluble | |

| Inorganic Salts | ||

| Chlorides of Cu, Pb, Zn, Sn, Co, Fe, Al, Ni | Soluble | |

| Acetates of alkali metals | Soluble | |

| Rubidium Bromide & Cesium Bromide | Solubility decreases with addition of formamide to aqueous solution | |

| Organic Solvents | ||

| Water | Miscible | |

| Methanol | Miscible | |

| Ethanol | Miscible | |

| Acetone | Miscible | |

| Acetic Acid | Miscible | |

| Dioxane | Miscible | |

| Ethylene Glycol | Miscible | |

| Glycerol | Miscible | |

| Phenol | Miscible | |

| Diethyl Ether | Very slightly soluble | |

| Benzene | Very slightly soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in drug development for formulation, efficacy, and bioavailability studies. Two common methods for determining the solubility of organic compounds are the shake-flask method and NMR-based methods.

Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of this compound in a sealed, temperature-controlled container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is usually achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).

-

Quantification: Determine the concentration of the solute in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Small-Scale Solubility Determination for NMR Analysis

For many applications in drug discovery and research, only a small amount of a compound is available. NMR spectroscopy offers a rapid and material-sparing method to estimate solubility.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of a known concentration of an internal standard in this compound. The internal standard should be soluble in this compound and have a resonance that does not overlap with the analyte signals.

-

In an NMR tube, add a known mass of the compound to be tested.

-

Add a precise volume (e.g., 0.6 mL) of the this compound/internal standard solution to the NMR tube.

-

-

Equilibration and Dissolution:

-

Vortex the NMR tube to facilitate dissolution.

-

If the compound does not fully dissolve, allow the tube to stand undisturbed for a period to allow undissolved solid to settle. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative NMR (qNMR) include a long relaxation delay (D1) to ensure full relaxation of all protons.

-

-

Data Analysis:

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the concentration of the dissolved analyte relative to the known concentration of the internal standard.

-

Visualization of Workflows

General Solvent Selection Workflow in Drug Development

The selection of an appropriate solvent is a critical step in the development of pharmaceutical compounds, impacting crystallization, purification, and formulation. The following diagram illustrates a typical workflow.

Formamide-d2: A Technical Guide to Hygroscopicity and Storage for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the hygroscopic nature of formamide-d2 and outlines best practices for its storage and handling. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated formamide in their work and seek to maintain its isotopic and chemical purity.

Executive Summary

This compound, the deuterated analog of formamide, is a valuable solvent and reagent in various scientific applications, including NMR spectroscopy and as a stabilizer for nucleic acids. However, its inherent hygroscopicity presents a significant challenge, as the absorption of atmospheric moisture can lead to H-D exchange, compromising its isotopic purity and altering its physical properties. This guide details the hygroscopic characteristics of formamide, provides recommended storage conditions, and outlines experimental protocols for assessing water content to ensure the integrity of the compound for research purposes.

Understanding the Hygroscopicity of Formamide

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. Formamide, and by extension this compound, is classified as a hygroscopic liquid.[1] The presence of a carbonyl group and an amide group allows for hydrogen bonding with water molecules, leading to the absorption of atmospheric moisture.

Quantitative Data on Formamide Hygroscopicity

The following table summarizes the physical properties of formamide (HCONH₂), which are expected to be very similar for this compound (DCOND₂).

| Property | Value | Reference |

| Physical State | Colorless, viscous liquid | [1] |

| Molecular Weight | 45.04 g/mol | [3] |

| Boiling Point | 210 °C (decomposes) | [3] |

| Melting Point | 2-3 °C | [3] |

| Density | 1.133 g/cm³ at 20 °C | [3] |

| Solubility in Water | Miscible | [3] |

Note: This data is for non-deuterated formamide and serves as a close approximation for this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of this compound. The primary goals are to prevent moisture ingress and to minimize the potential for H-D exchange.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes degradation and pressure buildup. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture. |

| Container | Tightly sealed, amber glass bottles with septum-sealed caps. | Protects from light and moisture ingress. |

| Location | Well-ventilated area, away from heat and incompatible materials. | Ensures safety and stability. |

Handling Procedures

To maintain the isotopic purity of this compound, all handling should be performed with care to avoid exposure to atmospheric moisture.

-

Inert Atmosphere: Whenever possible, handle this compound inside a glove box or under a gentle stream of dry, inert gas.

-

Dry Glassware: All glassware, syringes, and other equipment must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.

-

Syringe Transfer: Use a dry syringe to pierce the septum of the storage bottle and withdraw the required amount.

-

Prompt Sealing: Immediately reseal the storage bottle and any vessel containing the dispensed liquid.

Experimental Protocols for Hygroscopicity Assessment

Determining the water content of this compound is crucial for applications where isotopic purity is critical. The following are established methods for assessing hygroscopicity.

Gravimetric Method

This method involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.

Methodology:

-

Prepare a Controlled Humidity Environment: Utilize a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH). ASTM E104 provides a list of salts and the corresponding RH values they maintain.[4][5][6]

-

Sample Preparation: Place a known mass (e.g., 1-2 g) of this compound in a pre-weighed, shallow glass container.

-

Exposure: Place the container with the sample inside the desiccator.

-

Mass Measurement: At regular intervals (e.g., every 24 hours), remove the container and quickly weigh it on an analytical balance.

-

Calculation: The percentage of water absorbed is calculated as: ((Mass_final - Mass_initial) / Mass_initial) * 100

Karl Fischer Titration

This is a highly accurate method for determining the water content in a sample.

Methodology:

-

Apparatus: A Karl Fischer titrator.

-

Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

-

Procedure: a. Inject a known volume or mass of the this compound sample into the titration cell. b. The reagent is titrated into the cell until the endpoint is reached, which is detected potentiometrically. c. The amount of reagent consumed is directly proportional to the amount of water in the sample.

-

Calculation: The instrument's software typically calculates the water content in ppm or percentage.

Dynamic Vapor Sorption (DVS)

DVS is a sophisticated technique that measures the rate and amount of solvent uptake by a sample by flowing a carrier gas with a known relative humidity over it.[]

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in the DVS instrument's microbalance.

-

Humidity Control: The instrument exposes the sample to a pre-programmed range of relative humidity levels.

-

Data Acquisition: The microbalance continuously records the change in sample mass as a function of humidity and time.

-

Analysis: The resulting sorption isotherm provides detailed information about the hygroscopic behavior of the material.

Visualizing the Handling Workflow

The following diagram illustrates the recommended workflow for handling hygroscopic and deuterated compounds like this compound to maintain their integrity.

Caption: Recommended workflow for handling this compound.

Conclusion

The hygroscopic nature of this compound necessitates stringent storage and handling protocols to preserve its isotopic purity. By understanding its affinity for moisture and implementing the recommended procedures, researchers can ensure the reliability of their experiments and the integrity of their results. Regular verification of water content using established analytical methods is a critical component of quality control for this important deuterated compound.

References

A Technical Guide to Deuterium Labeling in Formamide-d2: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Formamide-d2, a deuterated isotopologue of formamide. The strategic replacement of hydrogen with its heavy isotope, deuterium, imparts unique properties to the molecule, making it a valuable tool in various scientific disciplines, including structural biology, proteomics, and drug development. This document details the synthesis, analytical characterization, and key applications of this compound, with a focus on providing practical experimental protocols and quantitative data.

Core Concepts: The Significance of Deuterium Labeling

Deuterium labeling is the intentional substitution of protium (¹H) with deuterium (²H or D) in a molecule. This subtle change in mass, without altering the molecule's fundamental chemical properties, offers several advantages in analytical and experimental settings. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond gives rise to the kinetic isotope effect (KIE), which can slow down metabolic processes involving C-H bond cleavage. In the context of this compound, the primary benefits lie in its use as a solvent in nuclear magnetic resonance (NMR) spectroscopy to avoid proton signals that would otherwise obscure the signals of the analyte, and as a source of deuterium for labeling other molecules in various applications.

Synthesis and Isotopic Purity of this compound

The synthesis of this compound (DCOND₂) typically involves the deuteration of formamide or the use of deuterated precursors. One common approach is through H/D exchange reactions where formamide is treated with a deuterium source, such as deuterium oxide (D₂O), often under catalytic conditions to facilitate the exchange of the amide and formyl protons.

Experimental Protocol: Synthesis of this compound via H/D Exchange

Objective: To synthesize this compound with high isotopic enrichment.

Materials:

-

Formamide (HCONH₂)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 20 mL of formamide and 50 mL of deuterium oxide.

-

Add 0.5 g of anhydrous potassium carbonate as a catalyst to facilitate the H/D exchange.

-

Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 24 hours to allow for sufficient H/D exchange.

-

After the reflux period, allow the mixture to cool to room temperature.

-

To obtain purified this compound, the excess D₂O and the catalyst must be removed. This is achieved through fractional distillation under reduced pressure.

-

Set up a vacuum distillation apparatus and carefully distill the mixture. The boiling point of this compound is similar to that of formamide (around 210 °C at atmospheric pressure), but distillation under vacuum will lower the boiling point and prevent thermal decomposition.

-

Collect the fraction corresponding to this compound.

-

The isotopic purity of the resulting this compound should be determined using ¹H NMR and/or mass spectrometry.

Data Presentation: Physical and Isotopic Properties

| Property | Formamide (HCONH₂) | This compound (DCOND₂) |

| Molecular Formula | CH₃NO | CD₃NO |

| Molecular Weight | 45.04 g/mol [1][2] | 48.06 g/mol [3] |

| Boiling Point | 210 °C (decomposes)[1][2] | ~210 °C[4] |

| Melting Point | 2-3 °C[2] | 2-3 °C[4] |

| Density (at 25 °C) | 1.133 g/mL[2] | 1.209 g/mL[4] |

| Refractive Index (n20/D) | 1.447 | 1.447[4] |

| Isotopic Purity (typical) | N/A | >98 atom % D[4] |

| Mass Shift (M+) | N/A | M+3[4] |

Analytical Characterization of this compound

The determination of isotopic purity is crucial for the effective use of this compound. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

Objective: To quantify the percentage of deuterium incorporation in this compound.

Materials:

-

Synthesized this compound

-

Deuterated NMR solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a deuterated NMR solvent (e.g., 5-10 mg in 0.6 mL of DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete relaxation of the protons, which is essential for accurate integration.

-

Identify the residual proton signals corresponding to the formyl proton (HCO) and the amide protons (NH₂). In this compound, these signals should be significantly diminished.

-

Integrate the area of the residual proton signals.

-

To calculate the isotopic purity, compare the integral of the residual proton signals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.

-

The percentage of deuteration can be calculated as: %D = (1 - (Integral of residual protons / Expected integral for non-deuterated)) * 100.

Mass Spectrometry Analysis

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of deuterium incorporation. For this compound (DCOND₂), a molecular ion peak at m/z 48.06 would be expected, representing a mass shift of +3 compared to unlabeled formamide (m/z 45.04). The relative intensities of the isotopic peaks can be used to calculate the isotopic distribution and purity.[5]

Applications in Research and Drug Development

This compound is a versatile tool with several key applications in scientific research and the pharmaceutical industry.

NMR Spectroscopy: A "Silent" Solvent for Structural Analysis

In ¹H NMR spectroscopy, the solvent itself can produce large signals that may overlap with and obscure the signals of the analyte. By using a deuterated solvent like this compound, the proton signals from the solvent are eliminated, providing a clear window to observe the protons of the molecule of interest. This is particularly crucial in the structural elucidation of small molecules and in studying molecular interactions.

Protein Denaturation Studies for NMR

Formamide is a well-known denaturant for proteins and nucleic acids.[6] this compound can be used in NMR studies to monitor the unfolding of proteins. By observing the changes in the NMR spectrum of a protein in the presence of increasing concentrations of this compound, researchers can gain insights into the stability and folding pathways of the protein at the atomic level. The use of a deuterated denaturant is advantageous as it minimizes the interference from the denaturant's own proton signals.

Objective: To observe the denaturation of a protein using ¹H-¹⁵N HSQC NMR spectroscopy with this compound.

Materials:

-

¹⁵N-labeled protein of interest

-

This compound

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Prepare a stock solution of the ¹⁵N-labeled protein in the NMR buffer. The typical protein concentration for NMR is in the range of 0.1-1.0 mM.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the native protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

-

Prepare a series of samples with increasing concentrations of this compound (e.g., 0%, 10%, 20%, 30%, ... 80% v/v).

-

Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

-

Analyze the spectra to observe changes in the chemical shifts and intensities of the amide peaks. As the protein unfolds, the peaks corresponding to the native state will decrease in intensity, and new peaks corresponding to the unfolded state will appear.

-

By plotting the changes in peak intensity or chemical shift as a function of this compound concentration, a denaturation curve can be generated, from which the thermodynamic stability of the protein can be determined.

Cryopreservation

Formamide is a component of vitrification solutions used for the cryopreservation of cells, tissues, and organs.[2] These solutions are designed to prevent the formation of damaging ice crystals during freezing by promoting a glass-like solidified state. While less common than its non-deuterated counterpart, this compound can be used in cryoprotectant cocktails for specialized research applications where isotopic labeling is desired for subsequent analysis of the cryopreserved material.

Quantitative Proteomics: Stable Isotope Dimethyl Labeling

In quantitative proteomics, stable isotope labeling is a powerful technique for comparing the relative abundance of proteins between different samples. One widely used method is stable isotope dimethyl labeling, which utilizes formaldehyde and a reducing agent to label the primary amines of peptides.[7] Deuterated formaldehyde (CD₂O) is a key reagent in this workflow. While not this compound itself, the principles of using a deuterated small molecule for isotopic labeling are directly applicable.

Caption: Stable isotope dimethyl labeling workflow for quantitative proteomics.

Conclusion

This compound is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its utility as a "silent" solvent in NMR spectroscopy, a denaturant for protein folding studies, a component in cryopreservation, and its conceptual link to stable isotope labeling techniques in proteomics underscore the importance of deuterium labeling in modern scientific research. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the effective application of this compound in a variety of experimental settings.

References

- 1. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 甲酰胺-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Monitoring protein unfolding transitions by NMR-spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Application of Formamide-d2 in Prebiotic Chemistry Research

Abstract: Formamide (HCONH₂) is a cornerstone molecule in prebiotic chemistry, recognized for its remarkable ability to generate a wide array of biomolecules, including the nucleobases of RNA and DNA, under plausible prebiotic conditions.[1][2][3][4] This technical guide explores the application of its deuterated isotopologue, formamide-d₂ (DCOND₂), as a sophisticated tool for elucidating the complex reaction mechanisms that may have led to the origin of life. By leveraging the deuterium kinetic isotope effect (KIE), researchers can probe rate-determining steps and trace atomic pathways, offering deeper insights into the synthesis of life's fundamental building blocks.

Introduction to Formamide-d2 and the Kinetic Isotope Effect

Formamide is a simple organic compound containing hydrogen, carbon, oxygen, and nitrogen—the essential elements for life.[3][5] Its capacity to act as both a reagent and a solvent, coupled with its detection in interstellar space, makes it a compelling candidate for the chemical origins of life.[3] Experiments have shown that heating formamide, particularly in the presence of mineral catalysts, yields purines, pyrimidines, amino acids, and carboxylic acids.[1][2][6]

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) to create formamide-d₂ provides a powerful, non-invasive method for studying reaction mechanisms. This approach relies on the Kinetic Isotope Effect (KIE) , the change in the rate of a chemical reaction upon isotopic substitution.[7][8] The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[8][9] Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium (a "normal" KIE, where kH/kD > 1).[7][8][9] This phenomenon allows researchers to identify bond-breaking events in the slowest, most critical step of a reaction pathway.

References

- 1. Formamide as the main building block in the origin of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Universal Geochemical Scenario for Formamide Condensation and Prebiotic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]

- 4. Formamide chemistry and the origin of informational polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Using Formamide-d2 as an NMR Solvent for Polar Compounds

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Formamide-d2 (DCONH₂), the deuterated isotopologue of formamide, presents a specialized and valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of highly polar compounds that exhibit poor solubility in common NMR solvents. Its strong hydrogen bonding capabilities and high dielectric constant make it an excellent medium for dissolving a wide range of polar analytes, including peptides, carbohydrates, natural products, and polar drug molecules, which may be intractable in solvents like D₂O or DMSO-d6.

The primary advantage of this compound lies in its ability to solubilize compounds that are rich in hydrogen bond donors and acceptors. This attribute is particularly beneficial in drug discovery and metabolomics, where the characterization of polar metabolites or drug candidates is often hampered by solubility issues. By providing a suitable matrix for these molecules, this compound enables the acquisition of high-quality NMR data, facilitating structural elucidation, conformational analysis, and the study of intermolecular interactions.

However, researchers should be aware of the potential for hydrogen-deuterium exchange between the solvent's amide deuterons and labile protons (e.g., -OH, -NH, -SH) on the analyte. This exchange can lead to the disappearance of certain proton signals from the ¹H NMR spectrum. While this can simplify complex spectra, it also results in the loss of information regarding these functional groups. The viscosity of formamide may also lead to broader spectral lines compared to less viscous solvents.

Comparison with Other Polar NMR Solvents:

| Feature | This compound | Deuterium Oxide (D₂O) | DMSO-d6 |

| Polarity | Very High | High | High |

| Hydrogen Bonding | Strong H-bond donor & acceptor | Strong H-bond donor & acceptor | H-bond acceptor |

| Solubility of Polar Organics | Excellent | Good, but variable for less polar compounds | Excellent |

| Analyte Proton Exchange | High potential for exchange with labile protons | High potential for exchange with labile protons | Lower potential for exchange |

| Chemical Shift Range | Wide | Narrower, often requires water suppression | Wide |

| Viscosity | High | Low | Moderate |

| Typical Use Cases | Highly polar, difficult-to-dissolve organic molecules, peptides, carbohydrates. | Water-soluble biomolecules, salts. | Broad range of organic compounds, peptides. |

NMR Solvent Properties of this compound

Precise, experimentally determined chemical shifts for the residual protons and the carbon signal of commercially available this compound are not widely published. However, based on the properties of formamide and data from the analogous solvent N,N-Dimethylformamide-d7, the following are expected approximate chemical shift ranges. Users should determine the exact chemical shifts of their specific solvent batch as it can be influenced by temperature, pH, and impurities.

| Parameter | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

| Residual -CHD₂ | ~7.9 - 8.2 | - | Triplet (due to ²H coupling) |

| Residual -COND₂ | ~7.0 - 7.5 | - | Broad singlet |

| Carbonyl Carbon | - | ~163 - 166 | Triplet (due to ¹JCD coupling) |

| Water (H₂O/HDO) | Variable (typically 3.0-5.0) | - | Singlet/Triplet |

Experimental Protocols

Protocol 1: Preparation of a Polar Analyte in this compound for ¹H and ¹³C NMR

Materials:

-

Analyte of interest (solid or oil)

-

This compound (DCONH₂)

-

High-quality 5 mm NMR tube and cap

-

Vortex mixer

-

Pipettes

-

Internal standard (optional, e.g., DSS-d6 for aqueous-like samples)

Procedure:

-

Sample Weighing: Accurately weigh 5-25 mg of the solid analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial. For liquid or oil samples, use an equivalent molar amount.

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

-

Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the sample. Gentle heating may be applied if the analyte is slow to dissolve, but monitor for any sample degradation.

-

Transfer to NMR Tube: Once the sample is fully dissolved and the solution is clear, carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette. Avoid introducing any particulate matter.

-

Referencing (Optional): If an internal standard is required for precise chemical shift referencing, add a small, known amount of a suitable standard (e.g., DSS-d6). Alternatively, the residual solvent peak can be used as a secondary reference once its chemical shift is calibrated against a primary standard.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Data Acquisition: Insert the sample into the NMR spectrometer. After temperature equilibration, lock the spectrometer on the deuterium signal of this compound. Shim the magnetic field to obtain optimal resolution and lineshape. Acquire ¹H and/or ¹³C NMR spectra using appropriate parameters.

Protocol 2: Handling and Storage of this compound

-

Hygroscopicity: this compound is hygroscopic and will readily absorb moisture from the atmosphere. Store the solvent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

-

Purity: Use high-purity this compound (≥99.5 atom % D) to minimize residual proton signals.

-

Safety: Formamide is a teratogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

Visualizations

Caption: Workflow for NMR analysis using this compound.

Caption: this compound NMR in drug discovery.

Formamide-d2 in NMR Spectroscopy: A Detailed Guide for Researchers

Application Notes

Formamide-d2, the deuterated isotopologue of formamide, serves as a valuable solvent and chemical tool in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the fields of biochemistry, molecular biology, and drug development. Its unique properties make it suitable for a range of specialized applications, from studying biomolecular structure and dynamics to assessing the stability of pharmaceutical formulations.

Key Applications:

-

Solubilizing Polar Biomolecules: Formamide is an excellent solvent for a wide variety of polar organic compounds and biomolecules that have limited solubility in more common NMR solvents like water or DMSO.[1] This includes peptides, proteins, and nucleic acids, making this compound a crucial medium for NMR studies of these macromolecules.

-

Studying Unfolded or Denatured States of Proteins and Nucleic Acids: One of the most significant applications of this compound in NMR is its use as a denaturing agent. Formamide effectively disrupts the hydrogen bonds that stabilize the secondary and tertiary structures of proteins and nucleic acids.[2][3][4] By acquiring NMR spectra in this compound, researchers can study the chemical shifts and dynamics of these biomolecules in their unfolded or partially unfolded states. This is critical for understanding protein folding pathways, misfolding diseases, and the stability of biopharmaceuticals.

-

Mimicking the Peptide Backbone: The amide group of formamide closely resembles the peptide bond that forms the backbone of proteins. This structural similarity makes it a useful model compound for studying hydrogen bonding and other interactions involving the peptide backbone.

-

Drug Formulation and Stability Studies: In the pharmaceutical industry, understanding the stability of a drug substance in its formulation is paramount. This compound can be used to simulate denaturing conditions to assess the robustness of biologic drugs like monoclonal antibodies or therapeutic peptides.[5][6] By monitoring changes in the NMR spectrum of a biopharmaceutical in the presence of this compound, scientists can gain insights into its conformational stability and degradation pathways.

-

High-Temperature NMR Studies: With a high boiling point of 210 °C, formamide is suitable for high-temperature NMR experiments.[7] This can be advantageous for studying molecules with low solubility at room temperature or for investigating temperature-dependent conformational changes.

Quantitative Data: 1H and 13C NMR Chemical Shifts

The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound (assumed to be N,N-dideuterioformamide, HCOND2) in various common deuterated solvents. These values are based on data for non-deuterated formamide and may vary slightly depending on the sample concentration, temperature, and pH.[8][9][10][11]

Table 1: Approximate 1H NMR Chemical Shifts (δ) of this compound (HCOND2)

| Solvent | Formyl Proton (CHO) (ppm) |

| CDCl3 | ~8.02 |

| Acetone-d6 | ~7.96 |

| DMSO-d6 | ~7.95 |

| CD3OD | ~7.92 |

| D2O | ~8.05 |

Note: The amide protons are replaced by deuterium in this compound and will not be observed in the 1H NMR spectrum.

Table 2: Approximate 13C NMR Chemical Shift (δ) of this compound (HCOND2)

| Solvent | Carbonyl Carbon (C=O) (ppm) |

| CDCl3 | ~165.5 |

| DMSO-d6 | ~162.8 |

| D2O | ~169.4 |

Note: The carbonyl carbon signal may appear as a triplet due to coupling with the two deuterium atoms on the nitrogen.

Experimental Protocols

Protocol 1: General Sample Preparation for 1H and 13C NMR Spectroscopy using this compound

This protocol outlines the basic steps for preparing a sample for NMR analysis using this compound as the solvent.

Materials:

-

Analyte (e.g., peptide, protein, small molecule)

-

This compound (HCOND2)

-

NMR tube (5 mm, high precision)

-

Vortex mixer

-

Pipettes

Procedure:

-

Determine Sample Concentration: For 1H NMR, a concentration of 1-10 mM is typically sufficient. For 13C NMR, a higher concentration of 10-50 mM is recommended due to the lower natural abundance of the 13C isotope.[12][13]

-

Weigh the Analyte: Accurately weigh the required amount of the analyte and place it in a clean, dry microcentrifuge tube or directly into the NMR tube.

-

Add this compound: Using a calibrated pipette, add the appropriate volume of this compound to the analyte to achieve the desired concentration. A typical volume for a standard 5 mm NMR tube is 0.5-0.6 mL.[13]

-

Dissolve the Sample: Gently vortex the sample until the analyte is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the analyte.

-

Transfer to NMR Tube: If the sample was prepared in a separate vial, carefully transfer the solution to a clean NMR tube.

-

Equilibrate: Allow the sample to equilibrate to the desired temperature inside the NMR spectrometer before starting the experiment.

Protocol 2: Studying Protein Unfolding using this compound by NMR

This protocol describes a general workflow for monitoring the unfolding of a protein using this compound as a denaturant.

Materials:

-

15N-labeled protein of interest

-

This compound

-

NMR buffer (e.g., phosphate buffer in D2O)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Prepare a Stock Solution of the Protein: Dissolve the 15N-labeled protein in the desired NMR buffer to a final concentration of approximately 0.1-1 mM.

-

Acquire a Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the native protein in the buffer. This spectrum will serve as a reference for the folded state.

-

Titration with this compound:

-

Prepare a series of NMR samples with increasing concentrations of this compound. This can be done by adding small aliquots of a concentrated this compound stock solution to the protein sample.

-

Typical final concentrations of this compound may range from 10% to 80% (v/v).

-

-

Acquire 1H-15N HSQC Spectra: For each this compound concentration, acquire a 2D 1H-15N HSQC spectrum.

-

Data Analysis:

-

Overlay the spectra obtained at different this compound concentrations with the reference spectrum of the native protein.

-

Monitor the chemical shift changes and the disappearance of cross-peaks corresponding to the folded state.

-

The appearance of a new set of cross-peaks at chemical shifts characteristic of random coil indicates protein unfolding.

-

By plotting the change in signal intensity or chemical shift as a function of this compound concentration, a denaturation curve can be generated to determine the midpoint of the unfolding transition.

-

Visualizations

Caption: Workflow for studying protein unfolding using this compound and NMR spectroscopy.

Caption: Relationship between formamide's properties and its NMR applications.

References

- 1. Formamide - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Thermodynamic effects of formamide on DNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Denaturation of deoxyribonucleic acid by formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Evaluation of the Potential of NMR Spectroscopy and Computational Modelling Methods to Inform Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. Formamide(75-12-7) 1H NMR [m.chemicalbook.com]

- 10. Formamide(75-12-7) 13C NMR spectrum [chemicalbook.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Protein NMR Spectroscopy in Formamide-d2: A Specialized Approach for Challenging Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. The choice of solvent is a critical parameter in solution NMR, with deuterated water (D₂O) being the most common solvent due to its ability to mimic physiological conditions. However, for proteins that are insoluble in aqueous solutions or for studies focused on unfolded or denatured states, alternative solvents are required. This document explores the specialized application of deuterated formamide (formamide-d2) as a solvent in protein NMR spectroscopy. While not a conventional solvent for native protein structure determination, this compound offers unique opportunities for characterizing intrinsically disordered proteins (IDPs), protein folding intermediates, and proteins that are otherwise intractable in aqueous buffers.

Applications of Protein NMR in this compound

The primary applications of protein NMR in this compound solution revolve around its properties as a strong denaturant and its ability to solubilize a wide range of organic molecules.

-

Characterization of Unfolded and Denatured States: Formamide is a potent denaturant that can disrupt the tertiary and secondary structures of proteins. By acquiring NMR spectra in this compound, researchers can study the conformational ensemble of the unfolded state in detail. This is crucial for understanding protein folding pathways and the thermodynamics of protein stability.

-

Studying Intrinsically Disordered Proteins (IDPs): IDPs lack a stable three-dimensional structure under physiological conditions and are often challenging to study in aqueous solutions due to aggregation or limited chemical shift dispersion. This compound can provide a suitable environment for maintaining the solubility of IDPs and for obtaining well-resolved NMR spectra.

-

Solubilization of Hydrophobic Proteins and Peptides: Membrane proteins, amyloidogenic peptides, and other hydrophobic biomolecules are often insoluble in water. This compound can serve as a solvent to enable structural and dynamic studies of these challenging systems.

-

Hydrogen-Deuterium Exchange (HDX) Studies: While typically performed in D₂O, HDX experiments can be adapted to this compound to probe the solvent accessibility of amide protons in a non-aqueous environment. This can provide unique insights into the protein's structure and dynamics under denaturing conditions.[1][2][3][4][5][6]

Challenges and Considerations

The use of this compound in protein NMR presents several challenges that must be carefully considered:

-

Denaturing Properties: Formamide will denature most globular proteins, making it unsuitable for studying their native structure.

-

High Viscosity: Formamide is more viscous than water, which can lead to broader NMR signals due to slower molecular tumbling. This can be partially mitigated by acquiring data at higher temperatures.

-

Solvent Signal: The residual proton signals from this compound can be intense and may require advanced solvent suppression techniques.

-

Chemical Shift Referencing: Establishing a consistent chemical shift reference in a non-aqueous solvent can be challenging. Internal standards are essential for accurate referencing.

-

Hygroscopic Nature: Formamide is hygroscopic and will readily absorb water from the atmosphere. This can introduce a strong water signal in the spectrum and alter the solvent properties. Samples should be prepared and handled in a dry environment.[7]

Experimental Protocols

The following protocols provide a general framework for performing protein NMR spectroscopy in this compound. Optimization will be necessary for each specific protein and experiment.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Workflow for Sample Preparation

Caption: Workflow for preparing a protein sample for NMR spectroscopy in this compound.

Detailed Steps:

-

Protein Production and Purification: Express and purify the protein of interest using standard biochemical techniques. If isotopic labeling is required (e.g., ¹⁵N, ¹³C), grow the expression host in appropriately labeled minimal media.

-

Lyophilization: Lyophilize the purified protein to a dry powder to remove all water. This is crucial to prevent a large residual water signal in the NMR spectrum.

-

Solvent Preparation: Use high-purity, deuterated formamide (this compound). To ensure dryness, it can be stored over molecular sieves. Add an internal chemical shift reference standard, such as tetramethylsilane (TMS), to the this compound.

-

Sample Dissolution: In a dry environment (e.g., a glove box), dissolve the lyophilized protein powder in the this compound solution containing the internal standard. The final protein concentration will depend on the protein's solubility and the requirements of the NMR experiment, but a starting point is typically 0.1-1.0 mM.

-

Transfer to NMR Tube: Carefully transfer the protein solution to a clean, dry NMR tube. Seal the tube with a cap and parafilm to prevent moisture absorption.

NMR Data Acquisition

The choice of NMR experiments will depend on the specific research question.

Logical Flow for NMR Experiment Selection

Caption: Decision tree for selecting appropriate NMR experiments based on research objectives.

Recommended Experiments:

-

1D ¹H NMR: To quickly assess sample quality, concentration, and the extent of protein unfolding.

-

2D ¹H-¹⁵N HSQC: This is the standard "fingerprint" experiment for proteins. For an unfolded protein in this compound, the chemical shift dispersion is expected to be poor, but it is still essential for resonance assignment.[8]

-

3D Triple-Resonance Experiments (HNCO, HNCACB, etc.): These are necessary for the sequential backbone resonance assignment of ¹⁵N/¹³C-labeled proteins.[9][10]

-

3D NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC): To detect through-space correlations between protons, which can provide information about residual structure in the unfolded state.

-

Relaxation Experiments (T₁, T₂, and {¹H}-¹⁵N NOE): To probe the dynamics of the protein backbone on the picosecond-to-nanosecond timescale.

Acquisition Parameters:

-

Temperature: Higher temperatures (e.g., 298-313 K) are generally preferred to reduce the viscosity of this compound and improve spectral quality.

-

Solvent Suppression: Utilize techniques like presaturation or watergate sequences to suppress the residual solvent signals.

-

Recycling Delay: Should be optimized based on the T₁ relaxation times of the protein and the solvent.

Data Processing and Analysis

Standard NMR data processing software (e.g., TopSpin, NMRPipe) can be used.

-

Fourier Transformation: Apply appropriate window functions and perform Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction.

-

Chemical Shift Referencing: Reference the spectra to the internal standard (e.g., TMS at 0 ppm for ¹H).

-

Resonance Assignment: Use the 2D and 3D spectra to assign the chemical shifts of the protein backbone and side chains.

-

Data Analysis: Analyze the assigned chemical shifts, NOEs, and relaxation data to derive structural and dynamic information.

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that can be obtained and how they can be presented.